molecular formula C15H16N2O5 B12867682 Methyl [4-(4,6-Dimethoxypyrimidin-2-yl)methoxy]benzoate

Methyl [4-(4,6-Dimethoxypyrimidin-2-yl)methoxy]benzoate

Cat. No.: B12867682
M. Wt: 304.30 g/mol
InChI Key: NLYGYDKKOOOVPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl [4-(4,6-Dimethoxypyrimidin-2-yl)methoxy]benzoate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a benzoate group linked to a pyrimidinylmethoxy moiety, which is further substituted with methoxy groups at the 4 and 6 positions of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [4-(4,6-Dimethoxypyrimidin-2-yl)methoxy]benzoate typically involves the reaction of 4,6-dimethoxypyrimidine with methyl 4-hydroxybenzoate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride in a solvent like tetrahydrofuran. The mixture is stirred under nitrogen atmosphere at ambient temperature, followed by the addition of dimethyl carbonate. The reaction is quenched with hydrochloric acid, and the product is purified by recrystallization from hexane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl [4-(4,6-Dimethoxypyrimidin-2-yl)methoxy]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl [4-(4,6-Dimethoxypyrimidin-2-yl)methoxy]benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl [4-(4,6-Dimethoxypyrimidin-2-yl)methoxy]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Methyl (4,6-dimethoxypyrimidin-2-yl)carbamate: This compound has a similar pyrimidine structure but with different substituents.

    Bensulfuron-methyl: Another compound with a pyrimidine ring, used as a herbicide.

Uniqueness

Methyl [4-(4,6-Dimethoxypyrimidin-2-yl)methoxy]benzoate is unique due to its specific substitution pattern and the presence of both benzoate and pyrimidine moieties. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C15H16N2O5

Molecular Weight

304.30 g/mol

IUPAC Name

methyl 4-[(4,6-dimethoxypyrimidin-2-yl)methoxy]benzoate

InChI

InChI=1S/C15H16N2O5/c1-19-13-8-14(20-2)17-12(16-13)9-22-11-6-4-10(5-7-11)15(18)21-3/h4-8H,9H2,1-3H3

InChI Key

NLYGYDKKOOOVPO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=N1)COC2=CC=C(C=C2)C(=O)OC)OC

Origin of Product

United States

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